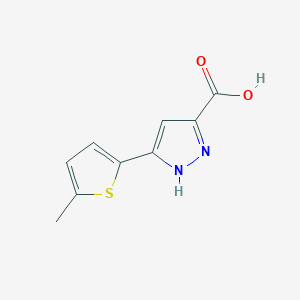
3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(5-Methyl-2-thienyl)-2-propenoic acid” has a CAS Number of 14770-88-8 and a molecular weight of 168.22 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .
Molecular Structure Analysis
The molecular structure of “3-(5-Methyl-2-thienyl)-2-propenoic acid” is represented by the linear formula C8H8O2S .Physical And Chemical Properties Analysis
The compound “3-(5-Methyl-2-thienyl)-2-propenoic acid” is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .科学的研究の応用
Synthesis and Chemical Properties
Research has been conducted on the synthesis of pyrazole and its derivatives, including those related to 3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid, focusing on their chemical properties and potential applications. For instance, Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of pyrazole derivatives, providing insights into their chemical behavior and potential for further modification (Yıldırım, Kandemirli, & Demir, 2005). Similarly, Aly (2016) synthesized new heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives, showcasing their antimicrobial activities and suggesting their significance in developing new therapeutic agents (Aly, 2016).
Antimicrobial and Biological Activities
The antimicrobial properties of pyrazole derivatives, including the synthesis of bifunctional thieno[3,2-c]pyrazole and pyrazolothieno[2,3-d]pyrimidin derivatives, were investigated by Aly (2016), highlighting their moderate to high antimicrobial activity against various microorganisms. This research indicates the potential of such compounds in the development of new antimicrobial agents (Aly, 2016).
Structural and Coordination Studies
Studies on the structural diversity of metal coordination polymers constructed from pyrazole derivatives, as reported by Cheng et al. (2017), demonstrate the compounds' capability to form complex structures, which could have implications in materials science and coordination chemistry (Cheng et al., 2017).
Corrosion Inhibition
Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, with research by Herrag et al. (2007) showing that such compounds can significantly reduce the corrosion rate. This highlights the potential application of these derivatives in protecting materials from corrosion (Herrag et al., 2007).
Material Science and Luminescence Properties
The research conducted by Cheng et al. (2017) on d10 metal coordination polymers from pyrazole derivatives also sheds light on their thermal and luminescence properties, suggesting potential applications in the development of new luminescent materials (Cheng et al., 2017).
Safety and Hazards
作用機序
Target of Action
The primary targets of the compound “3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid” are currently unknown. The compound is structurally related to boronic acids , which are known to act as Lewis acids and form reversible covalent complexes with various biomolecules . .
Mode of Action
Based on its structural similarity to boronic acids, it may interact with its targets through the formation of reversible covalent complexes . This interaction could potentially alter the function of the target molecules, leading to changes in cellular processes.
Biochemical Pathways
Boronic acids are known to interfere with various biochemical pathways, including those involved in inflammation and carcinogenesis
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action. If it behaves similarly to boronic acids, it may have potential anti-inflammatory and anticancer effects .
特性
IUPAC Name |
5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-5-2-3-8(14-5)6-4-7(9(12)13)11-10-6/h2-4H,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJVBLCUMDFCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1025010-00-7 |
Source


|
| Record name | 5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}quinoline](/img/structure/B2755799.png)
![4-[(2,4-Difluorophenyl)methyl]oxan-4-amine](/img/structure/B2755801.png)
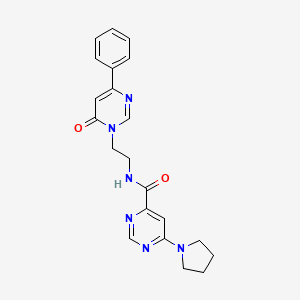
![5,6,7,8-Tetrahydroquinazolin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2755803.png)
amine dihydrochloride](/img/structure/B2755806.png)
![3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine](/img/structure/B2755807.png)
![2-({1-[(1-Acetylpyrrolidin-3-yl)methyl]piperidin-4-yl}methyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2755808.png)
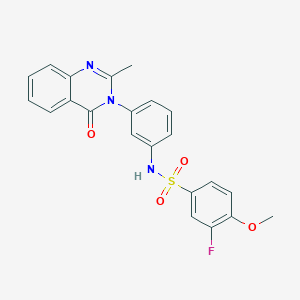
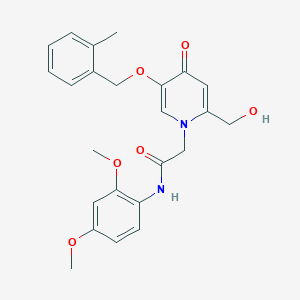
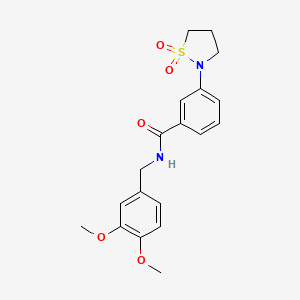

![[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2755820.png)